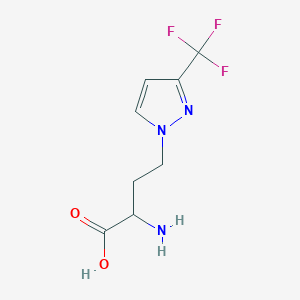
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a butanoic acid backbone. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the pyrazole derivative with a butanoic acid precursor, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
科学的研究の応用
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioisostere in drug design, mimicking natural amino acids and enhancing metabolic stability.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced chemical stability and performance
作用機序
The mechanism of action of 2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Amino-4-(trifluoromethoxy)butanoic acid: A CF3O-containing analogue with similar lipophilicity and stability.
2-Amino-4,4,4-trifluorobutanoic acid: A fluorinated amino acid used as a bioisostere in drug design.
Uniqueness
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which together impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications, setting it apart from other similar compounds .
生物活性
2-Amino-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid is a synthetic compound notable for its unique structure, which includes a butanoic acid backbone, an amino group, and a trifluoromethyl-substituted pyrazole ring. The molecular formula is C8H10F3N3O2, with a molecular weight of 237.18 g/mol . This compound has garnered attention in pharmacological research due to its potential therapeutic properties, particularly in anti-inflammatory and anticancer applications.
The trifluoromethyl group enhances the compound's lipophilicity and stability, facilitating its cellular uptake and interaction with various molecular targets. The structure allows for hydrogen bonding and π–π interactions with proteins, which may modulate their activity .
Biological Activity
Research indicates several biological activities associated with this compound:
- Anti-inflammatory Activity : Studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations have indicated that it may induce apoptosis in cancer cells, although further studies are required to elucidate the exact mechanisms involved.
- Bioisosterism : The compound can act as a bioisostere for natural amino acids, enhancing metabolic stability and possibly improving drug design strategies .
The mechanism of action involves interactions with specific molecular pathways. The lipophilic nature of the trifluoromethyl group allows the compound to penetrate cell membranes effectively. Once inside the cell, it may influence signaling pathways related to inflammation and cell proliferation .
Comparative Analysis
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-4-(3-(trifluoromethoxy)-1H-pyrazol-1-yl)butanoic acid | C₈H₁₀F₃N₃O₂ | Contains a trifluoromethoxy group |
| 2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | C₈H₁₀F₃N₃O₂ | Similar structure but different functional groups |
| 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | C₉H₁₂F₃N₃O₂ | Features an ethyl group instead of an amino group |
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with this compound.
- In Vivo Studies : Animal models have shown promising results in reducing inflammation markers following treatment with this compound, suggesting its potential therapeutic application in diseases like rheumatoid arthritis.
特性
分子式 |
C8H10F3N3O2 |
|---|---|
分子量 |
237.18 g/mol |
IUPAC名 |
2-amino-4-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C8H10F3N3O2/c9-8(10,11)6-2-4-14(13-6)3-1-5(12)7(15)16/h2,4-5H,1,3,12H2,(H,15,16) |
InChIキー |
FMNRBUPNFZSCCH-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1C(F)(F)F)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















